![molecular formula C20H20N2O2 B14347551 Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis- CAS No. 90884-17-6](/img/structure/B14347551.png)
Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- is a complex organic compound that contains 44 atoms: 20 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes aromatic rings and secondary amine groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- typically involves the reaction of phenol with a phenylenebis(iminomethylene) compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce nitrophenol derivatives, while halogenation can yield halogenated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and secondary amine groups allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- can be compared with similar compounds such as:
Phenol, 2,2’-[1,4-phenylenebis(iminomethylene)]bis-: This compound has a similar structure but with different positioning of the phenylenebis(iminomethylene) groups.
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: This compound has an ethanediylbis(nitrilomethylidyne) group instead of a phenylenebis(iminomethylene) group.
The uniqueness of Phenol, 2,2’-[1,2-phenylenebis(iminomethylene)]bis- lies in its specific arrangement of atoms, which gives it distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
90884-17-6 |
|---|---|
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2-[[2-[(2-hydroxyphenyl)methylamino]anilino]methyl]phenol |
InChI |
InChI=1S/C20H20N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-12,21-24H,13-14H2 |
InChI-Schlüssel |
HGBSHORRPLIYFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2NCC3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


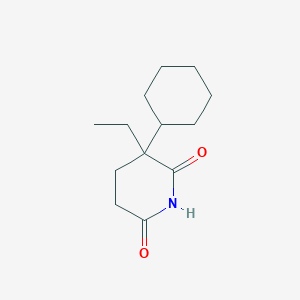
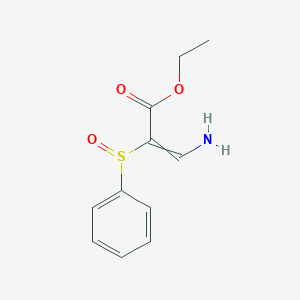
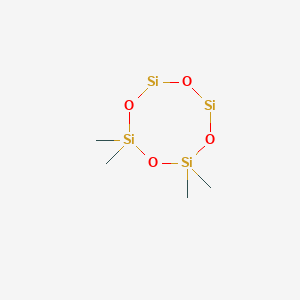
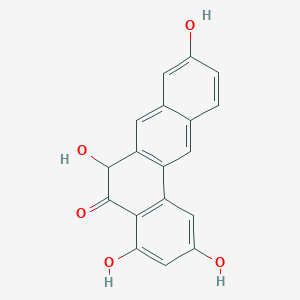
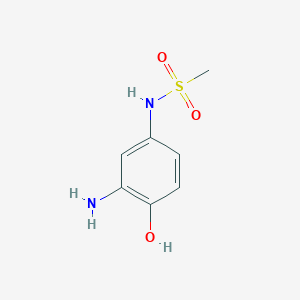

![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)



